molecular formula C28H24F4N2O3 B12389513 ER|A degrader 7

ER|A degrader 7

Katalognummer: B12389513
Molekulargewicht: 512.5 g/mol
InChI-Schlüssel: JIZARPARIWTUQR-PVPMGCCUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ER|A degrader 7: is a synthetic compound known for its ability to degrade estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

Vorbereitungsmethoden

The synthesis of ER|A degrader 7 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:

    Formation of Intermediates: Initial steps include the preparation of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.

    Coupling Reactions: The final steps involve coupling these intermediates under specific conditions to form the desired compound.

Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve continuous flow processes and advanced purification techniques to meet the stringent requirements for pharmaceutical applications .

Analyse Chemischer Reaktionen

ER|A degrader 7 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

ER|A degrader 7 has a wide range of scientific research applications, including:

Wirkmechanismus

ER|A degrader 7 exerts its effects by binding to estrogen receptors and inducing their degradation. The molecular targets of this compound are the estrogen receptors ERα and ERβ. Upon binding, this compound promotes the misfolding of these receptors, leading to their recognition and degradation by the proteasome. This process effectively reduces the levels of functional estrogen receptors in the cells, thereby inhibiting estrogen-mediated signaling pathways and tumor growth .

Vergleich Mit ähnlichen Verbindungen

ER|A degrader 7 is unique compared to other similar compounds due to its high potency and selectivity for estrogen receptor degradation. Similar compounds include:

This compound stands out due to its ability to degrade both ERα and ERβ, providing a broader spectrum of activity and potential therapeutic benefits .

Eigenschaften

Molekularformel

C28H24F4N2O3

Molekulargewicht

512.5 g/mol

IUPAC-Name

4-[4-[(1R,3R)-2-(2,2-difluoro-3-hydroxypropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3,5-difluorophenyl]benzoic acid

InChI

InChI=1S/C28H24F4N2O3/c1-15-10-20-19-4-2-3-5-23(19)33-25(20)26(34(15)13-28(31,32)14-35)24-21(29)11-18(12-22(24)30)16-6-8-17(9-7-16)27(36)37/h2-9,11-12,15,26,33,35H,10,13-14H2,1H3,(H,36,37)/t15-,26-/m1/s1

InChI-Schlüssel

JIZARPARIWTUQR-PVPMGCCUSA-N

Isomerische SMILES

C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25

Kanonische SMILES

CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.